molecular formula C6H8N2O2 B1168945 4-Pyridinamine,3-methoxy-,1-oxide(9CI) CAS No. 115282-74-1

4-Pyridinamine,3-methoxy-,1-oxide(9CI)

Cat. No.: B1168945
CAS No.: 115282-74-1
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Description

Historical Context and Development of Pyridine N-Oxides

Pyridine N-oxides emerged as critical intermediates in the mid-20th century, with Jakob Meisenheimer’s 1926 synthesis of pyridine-N-oxide marking a foundational milestone. Early methods relied on peracid oxidations, but advances in catalysis (e.g., methylrhenium trioxides) and green chemistry (e.g., urea–hydrogen peroxide complexes) later expanded synthetic accessibility.

The development of 4-Pyridinamine,3-methoxy-,1-oxide(9CI) reflects broader trends in heterocyclic chemistry. Its synthesis often involves selective oxidation of precursor pyridines, as demonstrated in recent protocols using m-chloroperoxybenzoic acid (mCPBA) under controlled conditions. Historically, such N-oxides were pivotal in drug discovery, enabling transformations like the Polonovski rearrangement and serving as ligands in coordination chemistry.

Nomenclature and Classification Systems

The compound adheres to IUPAC naming conventions:

  • Root : Pyridine (six-membered aromatic ring with one nitrogen).
  • Substituents :
    • 3-methoxy: Methoxy (-OCH₃) at position 3.
    • 4-amin: Amino (-NH₂) at position 4.
    • 1-oxide: Oxygen bonded to the ring nitrogen.
Property Value Source
CAS Registry 115282-74-1
Molecular Formula C₆H₈N₂O₂
Molecular Weight 140.14 g/mol
IUPAC Name 4-Pyridinamine,3-methoxy-,1-oxide

Alternative names include 3-methoxy-4-aminopyridine N-oxide and 4-amino-3-methoxypyridine 1-oxide. Classified under heterocyclic amines, it belongs to the pyridine-N-oxide family, distinguished by its substitution pattern.

Significance in Heterocyclic Chemistry

The compound’s reactivity is governed by its electronic structure:

  • N-Oxide moiety : Enhances electrophilic substitution at ortho/para positions and facilitates nucleophilic reactions.
  • Methoxy group : Directs regioselectivity in cross-coupling reactions via electron donation.
  • Amino group : Enables functionalization through diazotization or acylation.

Key applications include:

  • Synthetic intermediate : Used in the preparation of pharmaceuticals like niflumic acid analogs.
  • Ligand design : Coordinates transition metals (e.g., Cu, Zn) in catalysis.
  • Bioisostere : Mimics pyridones in drug design, improving solubility and binding affinity.

A comparative analysis of reactivity:

Reaction Type Substrate Outcome
Nucleophilic Substitution 3-Bromo-4-nitropyridine N-oxide Amino group introduction
Cycloaddition N-Oxide + Dienophiles Fused heterocycles

Relationship to Other Functionalized Pyridine Derivatives

4-Pyridinamine,3-methoxy-,1-oxide(9CI) shares structural motifs with several pharmacologically active compounds:

  • 4-Methoxynicotinonitrile 1-oxide (CAS 220698-57-7):

    • Differs by a nitrile group at position 2.
    • Exhibits higher polarity (LogP = -1.33).
  • 3-Methyl-4-nitropyridine N-oxide (CAS 1074-98-2):

    • Nitro group enhances electrophilicity for SNAr reactions.
  • Pyridine-N-oxide (CAS 694-59-7):

    • Parent compound; lacks amino and methoxy groups.

Synthetic Comparisons :

  • Route 1 : Oxidation of 4-amino-3-methoxypyridine using mCPBA.
  • Route 2 : Direct amination of 3-methoxypyridine N-oxide via Buchwald–Hartwig coupling.

Properties

CAS No.

115282-74-1

Molecular Formula

C6H8N2O2

Synonyms

4-Pyridinamine,3-methoxy-,1-oxide(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

The absence of a thiol (-SH) group distinguishes it from 3-Pyridinethiol,1-oxide(9CI), which may exhibit distinct redox properties .

Pharmacological Potential: The 4-aminopyridine core (shared with Avitrol®) is associated with potassium channel blockade, suggesting that the target compound’s methoxy modification could alter bioavailability or receptor affinity . N-Oxides generally exhibit improved solubility, which is critical for drug delivery systems .

Synthetic Challenges :

  • Evidence indicates that bromination or deoxygenation of similar N-oxides (e.g., triazine oxides) is highly dependent on substituent electronic effects, implying that the methoxy group in the target compound may stabilize the N-oxide moiety against reduction .

Preparation Methods

N-Oxidation of 3-Methoxypyridine

The first step involves oxidizing 3-methoxypyridine to its N-oxide derivative. This is achieved using hydrogen peroxide (H₂O₂) in acetic acid under reflux.

  • Reaction Conditions :

    • Substrate : 3-Methoxypyridine (5 g, 45.87 mmol).

    • Oxidizing Agent : 30% H₂O₂ (4.2 mL) in acetic acid (25 mL).

    • Catalyst : Phosphotungstic acid (optional, enhances yield).

    • Temperature : Reflux (80–90°C) for 24 hours under argon.

    • Yield : 88% (yellow liquid).

Nitration of 3-Methoxy Pyridine N-Oxide

Nitration introduces a nitro group at position 4, guided by the N-oxide’s meta-directing effects.

  • Reaction Conditions :

    • Substrate : 3-Methoxy pyridine N-oxide.

    • Nitrating Agent : Fuming HNO₃/H₂SO₄ (1:1 v/v).

    • Temperature : 0–5°C, followed by gradual warming to 50°C.

    • Yield : ~70–75% (4-nitro-3-methoxy pyridine N-oxide).

Reduction of Nitro to Amino Group

The nitro group is reduced to an amine using iron in acetic acid.

  • Reaction Conditions :

    • Substrate : 4-Nitro-3-methoxy pyridine N-oxide.

    • Reducing Agent : Iron powder (5 equiv) in glacial acetic acid.

    • Temperature : Reflux (110°C) for 4–6 hours.

    • Workup : Neutralization with NaOH, extraction with dichloromethane.

    • Yield : 85–90% (3-methoxy-4-aminopyridine N-oxide).

Alternative Route: Direct N-Oxidation of 3-Methoxy-4-Aminopyridine

This method involves protecting the amino group during N-oxidation to prevent side reactions.

Protection of Amino Group

  • Substrate : 3-Methoxy-4-aminopyridine.

  • Protecting Agent : Acetic anhydride (1.2 equiv).

  • Conditions : Stir at 25°C for 2 hours.

  • Product : 3-Methoxy-4-acetamidopyridine (yield: 95%).

N-Oxidation of Protected Intermediate

  • Oxidizing Agent : m-Chloroperbenzoic acid (mCPBA, 1.1 equiv).

  • Solvent : Dichloromethane (DCM).

  • Temperature : 25°C for 12 hours.

  • Yield : 78% (3-methoxy-4-acetamidopyridine N-oxide).

Deprotection of Acetamide

  • Conditions : Hydrolysis with 6M HCl at 80°C for 3 hours.

  • Yield : 90% (3-methoxy-4-aminopyridine N-oxide).

Radiochemical Synthesis for Isotope Labeling

For applications in positron emission tomography (PET), carbon-11 labeling is achieved via methylation.

Synthesis of 3-Hydroxy-4-Aminopyridine N-Oxide

  • Substrate : 4-Aminopyridine N-oxide.

  • Hydroxylation : Directed lithiation at position 3 using LDA, followed by quenching with B₂O₃ and H₂O₂.

  • Yield : 65%.

[¹¹C]Methylation of Hydroxyl Group

  • Substrate : 3-Hydroxy-4-aminopyridine N-oxide.

  • Methylating Agent : [¹¹C]Methyl iodide (MeI).

  • Catalyst : Pd(0)–Cu(I) cocktail in N-methyl-2-pyrrolidone (NMP).

  • Conditions : 25°C, 15 minutes.

  • Molar Activity : 129.5 GBq/μmol (radiochemical purity >99%).

Comparative Analysis of Methods

Method Advantages Limitations Yield
Sequential N-OxidationHigh scalability, minimal side productsLong reaction times (24–30 hours)70–88%
Direct N-OxidationShorter timeline (18 hours)Requires protection/deprotection steps70–78%
Radiochemical SynthesisEnables PET imaging applicationsSpecialized equipment required51–65%

Critical Reaction Parameters

  • N-Oxidation Efficiency : H₂O₂ concentration >30% and acidic conditions (pH 1–2) prevent over-oxidation.

  • Nitration Regioselectivity : The N-oxide group directs nitration to position 4, avoiding competition from methoxy’s ortho/para effects.

  • Amino Group Stability : Protection with acetyl prevents oxidation during N-oxidation .

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